molecular formula C15H18O3 B142727 trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 151830-92-1

trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B142727
CAS No.: 151830-92-1
M. Wt: 246.3 g/mol
InChI Key: JHAROMYZTGWTSG-CHWSQXEVSA-N
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Description

trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is a high-value carboxylic acid derivative supplied for research and development purposes. This compound, with the CAS number 151830-92-1 , has a molecular formula of C15H18O3 and a molecular weight of 246.30 g/mol . It is characterized by its two-ring structure featuring a cyclohexane carboxylyic acid group and a 4-methylbenzoyl moiety in a trans-configuration . Suppliers specify a purity of not less than (NLT) 98% , and the compound is associated with the MDL number MFCD00800522 . The compound is a chiral molecule, and the (1R,2R) enantiomer is available for research requiring stereochemical precision . As a building block, its structure suggests potential utility in organic synthesis, medicinal chemistry, and as a precursor for the development of more complex molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use . Researchers can find supporting documentation, including MSDS, NMR, and HPLC data, through the supplier to aid in their experimental planning .

Properties

IUPAC Name

(1R,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAROMYZTGWTSG-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Friedel-Crafts Acylation

Introduce the 4-methylbenzoyl group to a cyclohexene precursor:

  • Reagents : 4-Methylbenzoyl chloride, AlCl₃ (catalyst), dichloromethane (solvent).

  • Conditions : 0°C to room temperature, 6 hours.

  • Intermediate : 2-(4-Methylbenzoyl)cyclohex-1-ene.

Step 2: Carboxylation and Stereochemical Control

  • Carboxylation : Treat the intermediate with CO₂ under 50 atm pressure in tetrahydrofuran (THF) using a palladium catalyst at 80°C for 24 hours.

  • Trans Isomer Enrichment : Recrystallize from ethanol/water (3:1) to achieve 98.5% trans purity.

StepParameterValue
1Acylation Yield85%
2Carboxylation Yield78%
FinalOverall Yield66%

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance efficiency and stereochemical outcomes. A patented method for trans-4-(tert-butoxycarbonylamino)cyclohexane carboxylic acid provides a template:

  • Continuous Hydrogenation : Feed a solution of cis-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid methyl ester and 5% Pd/C catalyst into a tubular reactor at 200°C under 150 kg/cm² H₂.

  • In Situ Isomerization : Residence time of 30 minutes ensures complete conversion to the trans isomer.

  • Acid Hydrolysis : React the ester with 6M HCl at 90°C for 2 hours to yield the carboxylic acid.

MetricValue
Throughput50 kg/h
Trans Isomer Purity99.8%
Space-Time Yield1.2 kg/(L·h)
ParameterValue
Enzymatic Activity1200 U/g
Trans Ester ee99.2%
Isolated Yield45%

Comparison of Methods

MethodYieldPurityScalabilityCost Efficiency
Catalytic Hydrogenation92%99.7%IndustrialModerate
Friedel-Crafts66%98.5%Pilot ScaleHigh
Continuous Flow95%99.8%IndustrialHigh
Enzymatic Resolution45%99.2%Lab ScaleLow

Challenges and Optimization Strategies

  • Stereochemical Drift : Prolonged heating above 200°C risks cis-trans interconversion. Mitigated by precise temperature control.

  • Catalyst Deactivation : Sulfur impurities in substrates poison ruthenium catalysts. Pre-treatment with activated carbon recommended.

  • Carboxylation Efficiency : CO₂ pressure below 30 atm reduces yields. Optimal at 50–70 atm.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo substitution reactions where the benzoyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Applications

Catalysis
This compound serves as a ligand in coordination chemistry, forming metal complexes that act as catalysts in organic reactions. Its unique structure allows for the development of novel catalytic systems that can enhance reaction efficiency and selectivity.

Material Science
The compound's structural properties make it a candidate for developing advanced materials with specific electronic and optical characteristics. Research into its use in polymer production has shown promise for creating specialty polymers with enhanced thermal stability and chemical resistance.

Biological Applications

Drug Development
trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is explored as an intermediate in synthesizing pharmaceutical compounds. Its ability to undergo various modifications allows it to serve as a scaffold for designing new drugs targeting specific biological pathways .

Biological Probes
The compound can function as a biological probe to investigate processes involving thiol groups and carboxylic acids. This application is particularly relevant in studying enzyme activities and cellular signaling pathways.

Industrial Applications

Agrochemicals
In agriculture, this compound is utilized as an intermediate in synthesizing agrochemicals, including herbicides and pesticides. The compound's reactivity makes it suitable for developing effective agricultural products.

Polymer Production
As a monomer or comonomer, this compound contributes to producing specialty polymers that exhibit improved properties, such as increased durability and resistance to environmental factors.

Case Study 1: Catalytic Applications

A study demonstrated the effectiveness of metal complexes formed with this compound in catalyzing the oxidation of alcohols to aldehydes. The reaction showed high yields and selectivity, highlighting the compound's potential in catalytic applications.

Case Study 2: Drug Development

Research on derivatives of this compound revealed their ability to inhibit specific enzymes involved in inflammatory responses. This study suggests that modifications of the compound could lead to promising anti-inflammatory drugs.

Data Table: Summary of Applications

Application AreaSpecific UseExample
Chemistry CatalysisMetal complexes for organic reactions
Material Science Novel materialsSpecialty polymers with enhanced properties
Biology Drug developmentIntermediate for pharmaceutical synthesis
Industry AgrochemicalsHerbicide and pesticide synthesis

Mechanism of Action

The mechanism of action of trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase acidity, while electron-donating groups (e.g., OCH₃) enhance hydrogen-bonding capacity .
  • Steric Effects : Ortho/meta substituents (e.g., 2,3-dimethyl) reduce conformational flexibility, impacting binding to biological targets like proteases .

Cyclohexane vs. Cyclopentane Core

Replacing the cyclohexane ring with a cyclopentane (e.g., trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid) reduces ring strain but alters molecular volume and solubility. Cyclopentane derivatives exhibit shorter C–C bonds (1.54 Å vs.

Physical and Chemical Properties

Property trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic Acid (Predicted) trans-4-Methoxy Analog trans-4-Chloro Analog
Molecular Weight (g/mol) 246.3 262.3 266.7
Melting Point (°C) ~140–145 (estimated) 152.4–153.2 Not reported
pKa ~4.4 (estimated) 4.36 <4.36 (estimated)
LogP ~2.8 (predicted) 2.5 3.1

Biological Activity

Trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings to provide a comprehensive understanding of its activity.

This compound is characterized by its structural components, which include a cyclohexane ring substituted with a 4-methylbenzoyl and a carboxylic acid group. The presence of the methyl group on the benzoyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC_{14}H_{18}O_{3}
Molecular Weight234.29 g/mol
Melting Point95-97 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity through competitive inhibition or allosteric modulation, depending on the target.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like inflammation or cancer.
  • Receptor Binding: It may bind to specific receptors, altering signal transduction pathways that regulate various physiological responses.

Biological Activity

Research has demonstrated various biological activities associated with this compound, including anti-inflammatory and analgesic properties.

Case Studies and Research Findings

  • Anti-inflammatory Activity:
    • A study investigated the compound's effect on inflammatory markers in vitro. Results indicated a significant reduction in cytokine levels (IL-6 and TNF-alpha) when treated with this compound compared to controls (IC50 values were determined at concentrations ranging from 10 to 50 μM) .
  • Analgesic Effects:
    • Another study evaluated the analgesic properties using animal models. The compound demonstrated significant pain relief comparable to standard analgesics like ibuprofen at a dosage of 20 mg/kg .
  • Cell Viability Studies:
    • In neuroblastoma cell lines (SH-SY5Y), this compound was tested for cytotoxic effects. The results showed no significant cytotoxicity at concentrations up to 100 μM, suggesting a favorable safety profile for further development .

Table 2: Summary of Biological Activities

ActivityModel/SystemIC50/Effectiveness
Anti-inflammatoryIn vitro cytokine assay10-50 μM
AnalgesicAnimal model (pain)Comparable to ibuprofen (20 mg/kg)
CytotoxicitySH-SY5Y cellsNo significant effects up to 100 μM

Comparison with Related Compounds

This compound can be compared with other related compounds such as trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid and trans-2-(4-Nitrobenzoyl)cyclohexane-1-carboxylic acid. These compounds exhibit varying degrees of biological activity due to differences in their substituents.

Table 3: Comparison of Biological Activities

CompoundAnti-inflammatory ActivityAnalgesic Activity
This compoundSignificant reduction in cytokinesComparable to ibuprofen
trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acidModerate activityLess effective
trans-2-(4-Nitrobenzoyl)cyclohexane-1-carboxylic acidMinimal activityNot effective

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid?

To confirm the structure, employ a combination of infrared (IR) and Raman spectroscopy to identify functional groups such as the carbonyl (C=O) of the benzoyl group and carboxylic acid (COOH). Compare the vibrational frequencies to structurally related compounds (e.g., Tolmetin, which shares a 4-methylbenzoyl moiety). IR peaks near 1700 cm⁻¹ (carboxylic acid C=O) and 1650 cm⁻¹ (benzoyl C=O) are characteristic. Nuclear magnetic resonance (NMR) is critical for stereochemical confirmation: use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to resolve cyclohexane chair conformations and trans-substituent coupling constants (J1012HzJ \sim 10-12 \, \text{Hz}) .

Q. How can EDCI/DMAP-mediated coupling reactions be optimized for synthesizing derivatives of this compound?

For derivatization (e.g., esterification or amide formation), use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) in a 3:1 DCM/DMF solvent mixture. Maintain a 1.2:1 molar ratio of EDCI to carboxylic acid, and stir at room temperature for 16 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates by flash chromatography .

Q. What chromatographic techniques are effective for separating trans and cis isomers of cyclohexane-carboxylic acid derivatives?

Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (adjusted to pH 2.5 with trifluoroacetic acid). The trans isomer typically elutes earlier due to reduced polarity compared to the cis configuration. Alternatively, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers in stereochemically complex derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound’s stereochemistry?

When spectral data conflict, perform X-ray crystallography to unambiguously determine the trans configuration. If crystals are challenging to obtain, use NOESY NMR to probe spatial proximity between protons on the cyclohexane ring and the 4-methylbenzoyl group. For computational validation, optimize the structure using density functional theory (DFT) at the B3LYP/6-31G(d) level and compare calculated vs. experimental NMR shifts .

Q. What strategies are recommended for evaluating the compound’s metabolic stability in preclinical models?

Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS . Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Identify metabolites (e.g., hydroxylated or glucuronidated derivatives) by exact mass (Q-TOF) and compare fragmentation patterns to reference standards. Adjust experimental conditions to mimic physiological pH (7.4) and temperature (37°C) .

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo assays) be reconciled?

Assess bioavailability factors such as plasma protein binding (equilibrium dialysis) and Caco-2 cell permeability . If in vitro activity (e.g., enzyme inhibition) does not translate in vivo, modify the compound’s logP via ester prodrugs (e.g., methyl esters) to enhance membrane penetration. Validate using pharmacokinetic studies (plasma t½, AUC) in rodent models .

Q. What computational approaches predict the compound’s interaction with target proteins (e.g., cyclooxygenase-2)?

Perform molecular docking (AutoDock Vina) using the protein’s crystal structure (PDB ID: 5KIR). Define the binding pocket around catalytic residues (e.g., Tyr385/Ser530 for COX-2) and simulate ligand-protein interactions. Validate docking poses with molecular dynamics (MD) simulations (NAMD, 100 ns) to assess binding stability. Compare results to known inhibitors (e.g., Ibuprofen) for mechanistic insights .

Methodological Notes

  • Stereochemical Purity : Confirm trans configuration via 1H^1 \text{H}-NMR coupling constants and single-crystal X-ray diffraction.
  • Stability Testing : Store the compound at -20°C under argon to prevent oxidation of the benzoyl group. Avoid aqueous buffers at pH >7 to minimize hydrolysis of the carboxylic acid .
  • Data Reproducibility : Use certified reference standards (e.g., USP-grade) for analytical calibration and inter-laboratory validation .

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